

A Comprehensive Technical Guide to 4-(4'-Carboxyphenyl)piperidine

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Compound of Interest

Compound Name: 4-(4'-Carboxyphenyl)piperidine

Cat. No.: B182070

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CAS Number: 196204-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **4-(4'-carboxyphenyl)piperidine**. This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in medicinal chemistry, supported by diagrams of relevant biological pathways.

Chemical and Physical Properties

4-(4'-Carboxyphenyl)piperidine is a piperidine derivative featuring a carboxyphenyl group at the 4-position. Its chemical structure and properties make it a valuable building block in the synthesis of various pharmaceutical agents.

Table 1: Physicochemical Properties of **4-(4'-Carboxyphenyl)piperidine**

Property	Value	Source
CAS Number	196204-01-0	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.25 g/mol	[1]
Boiling Point	372.1 °C at 760 mmHg	
Flash Point	178.9 °C	
Density	1.145 g/cm ³	
Appearance	White to off-white powder	
Solubility	Soluble in methanol and DMSO	

Synthesis and Purification

The synthesis of **4-(4'-carboxyphenyl)piperidine** can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-(4'-Carboxyphenyl)piperidine

This protocol outlines a general procedure for the synthesis of **4-(4'-carboxyphenyl)piperidine** via a Suzuki-Miyaura coupling reaction between a protected 4-piperidone derivative and 4-carboxyphenylboronic acid.

Materials:

- N-Boc-4-piperidone
- 4-Carboxyphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)

- Sodium carbonate (Na_2CO_3)
- Toluene
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO_4)

Procedure:

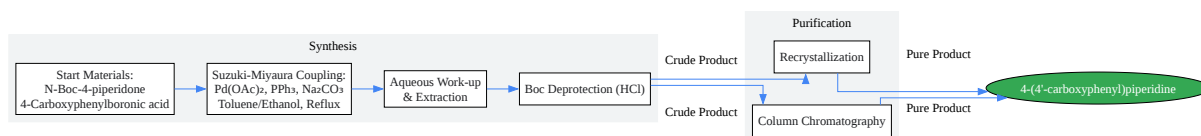
- Preparation of the Reaction Mixture: In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) and 4-carboxyphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
- Addition of Catalyst and Base: Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and an aqueous solution of sodium carbonate (2 M, 2 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-**4-(4'-carboxyphenyl)piperidine**.

- Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of hydrochloric acid (e.g., 4 M in dioxane) to remove the Boc protecting group. Stir at room temperature until the deprotection is complete (monitored by TLC).
- Isolation: The product, **4-(4'-carboxyphenyl)piperidine** hydrochloride, will precipitate out of the solution. Filter the solid and wash with a cold solvent. To obtain the free base, neutralize the hydrochloride salt with a suitable base.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification



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Caption: Synthetic and purification workflow for **4-(4'-carboxyphenyl)piperidine**.

Analytical Methods

Accurate characterization of **4-(4'-carboxyphenyl)piperidine** is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques.

Table 2: Analytical Methods for **4-(4'-carboxyphenyl)piperidine**

Technique	Parameters
HPLC	Column: C18 reverse-phase Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution) Detection: UV at 254 nm
¹ H NMR	Solvent: DMSO-d ₆ Chemical Shifts (δ, ppm): 12.8 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.3-3.1 (m, 2H, piperidine-H), 3.0-2.8 (m, 2H, piperidine-H), 2.7-2.5 (m, 1H, piperidine-H), 1.9-1.7 (m, 4H, piperidine-H)
¹³ C NMR	Solvent: DMSO-d ₆ Chemical Shifts (δ, ppm): 167.5, 149.5, 129.8, 129.2, 125.9, 45.1, 42.8, 33.7

Applications in Drug Discovery and Development

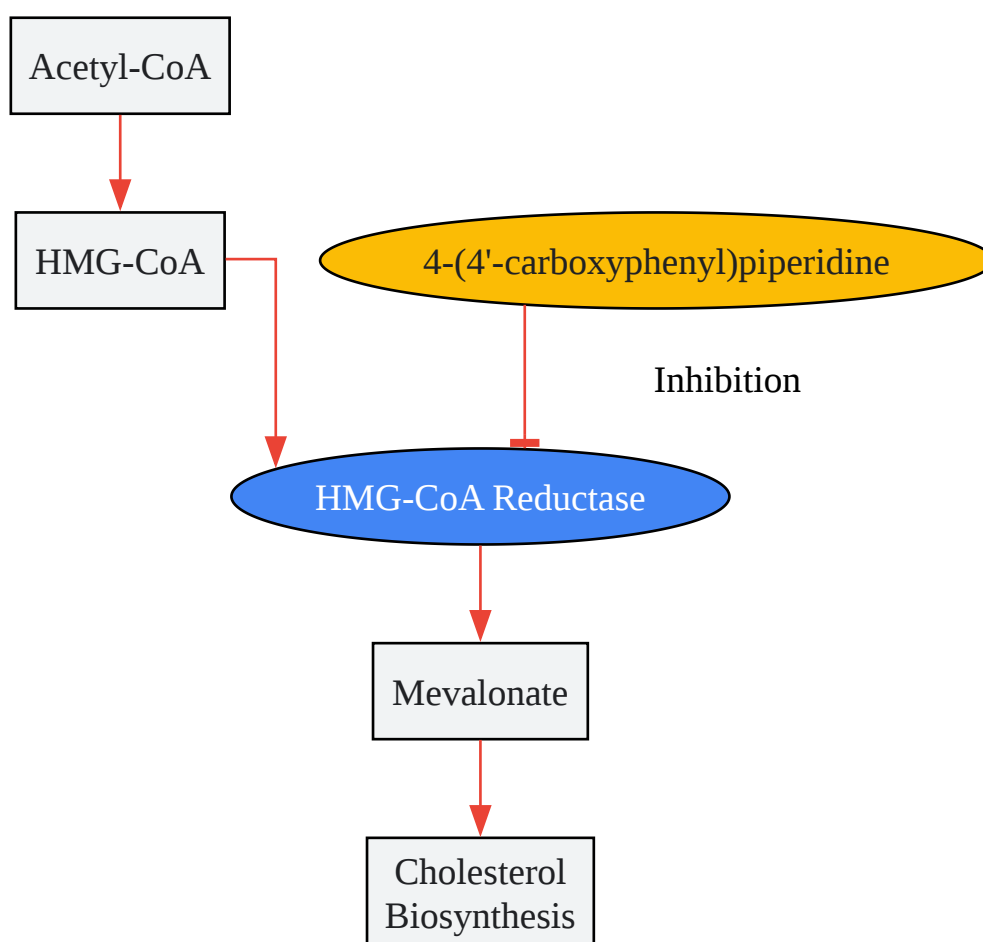
4-(4'-Carboxyphenyl)piperidine serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Notably, it is described as a vasoconstrictor and a member of the statin class of drugs, which are known to inhibit HMG-CoA reductase.^[1]

Derivatives of 4-phenylpiperidine have been investigated for their potential as:

- **Analgesics and Anti-inflammatory Agents:** The piperidine scaffold is a common feature in many centrally acting analgesics.
- **Psychoactive Agents:** Modifications of the piperidine ring and its substituents have led to the development of compounds with effects on the central nervous system.
- **Enzyme Inhibitors:** The carboxyphenyl moiety can interact with the active sites of various enzymes. For example, derivatives have been studied as inhibitors of steroid-5-alpha-reductase.
- **Receptor Ligands:** The 4-phenylpiperidine core is present in ligands for various receptors, including serotonin and dopamine receptors.

Potential Role in HMG-CoA Reductase Inhibition

As a member of the statin class, **4-(4'-carboxyphenyl)piperidine** is suggested to play a role in the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.^[1] This inhibition leads to a reduction in cholesterol production.



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Caption: Inhibition of the HMG-CoA reductase pathway by **4-(4'-carboxyphenyl)piperidine**.

Safety Information

While a specific, comprehensive Safety Data Sheet (SDS) for **4-(4'-carboxyphenyl)piperidine** is not readily available, data from structurally related compounds suggest that it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a foundational understanding of **4-(4'-carboxyphenyl)piperidine**. For further in-depth research and development, consulting the primary scientific literature is highly recommended.

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References

- 1. 4-(4'-Carboxyphenyl)piperidine | 196204-01-0 | FC76705 [biosynth.com]
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